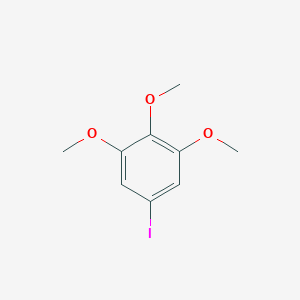

5-Iodo-1,2,3-trimethoxybenzene

描述

Significance of Aryl Iodides in Synthetic Organic Chemistry

Aryl iodides, including 5-Iodo-1,2,3-trimethoxybenzene, are highly valued substrates in synthetic organic chemistry, primarily due to the reactivity of the carbon-iodine (C-I) bond. This bond is the weakest among the carbon-halogen bonds, making aryl iodides excellent participants in a variety of cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and functional materials. rsc.orgbohrium.com

Traditionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have extensively utilized aryl iodides. vulcanchem.com While historically less efficient in palladium-catalyzed C-N cross-coupling reactions compared to aryl bromides and chlorides, recent advancements have led to the development of catalyst systems that enable aryl iodides to react with high efficiency. nih.govmit.edu Furthermore, gold-catalyzed C-N cross-coupling reactions of aryl iodides have also been developed. acs.org

The field has also seen the emergence of transition-metal-free cross-coupling methods. For instance, visible-light-induced reactions can generate aryl radicals from aryl iodides, which can then participate in various bond-forming transformations. rsc.orgbohrium.com This approach offers a milder and more environmentally friendly alternative to traditional metal-catalyzed methods. rsc.org

Contextualization of 1,2,3-Trimethoxybenzene (B147658) Scaffolds in Bioactive Molecules

The 1,2,3-trimethoxybenzene moiety is a structural feature found in a number of naturally occurring and synthetic molecules with interesting biological activities. smolecule.comnih.govfoodb.camedchemexpress.com This scaffold, characterized by three electron-donating methoxy (B1213986) groups on a benzene (B151609) ring, influences the electronic properties and spatial arrangement of the molecule, which in turn can affect its interaction with biological targets. smolecule.com

For example, the 1,2,3-trimethoxybenzene unit is a key component of the natural product Erianin, which has shown potent anticancer activity. rsc.org The arrangement of the methoxy groups is crucial for its biological function. rsc.org This structural motif is also found in synthetic compounds designed as analogs of combretastatin (B1194345) A-4, a potent inhibitor of tubulin polymerization. scielo.br In these analogs, the 1,2,3-trimethoxybenzene ring (ring A) is a critical pharmacophore. scielo.br

The 1,2,3-trimethoxybenzene scaffold has been incorporated into various molecular frameworks to explore new therapeutic agents. For instance, it has been used in the synthesis of flavonoid hybrids linked to a 1,2,3-triazole ring, which have demonstrated promising antiproliferative activity against several cancer cell lines. mdpi.com The presence of the trimethoxybenzene group in these hybrids was found to be a key contributor to their potency. mdpi.com

Research Landscape and Future Directions for this compound Research

Current research involving this compound primarily revolves around its use as a versatile intermediate in the synthesis of novel organic compounds with potential biological applications. chemdad.comlookchem.comfishersci.com Its utility in creating sulfur-containing analogs of combretastatin A-4 highlights its role in medicinal chemistry research aimed at developing new anticancer agents. scielo.br

Future research directions are likely to continue leveraging the reactivity of the C-I bond for the development of new synthetic methodologies. The exploration of more sustainable and efficient catalytic systems, including photoelectrocatalysis for C-H functionalization, could open new avenues for the utilization of this compound. researchgate.net Furthermore, the strategic incorporation of the 1,2,3-trimethoxybenzene scaffold into complex molecular architectures will likely remain a key strategy in the design and synthesis of new bioactive molecules. torvergata.itscholaris.ca The development of late-stage functionalization techniques, where complex molecules are modified in the final steps of a synthesis, could also benefit from the unique reactivity of this compound. scholaris.canih.gov

The synthesis of deuterated analogs of this compound for use in mechanistic studies and as internal standards in analytical chemistry is another area of potential interest. rsc.orgresearchgate.net As the demand for sophisticated organic molecules grows, the importance of versatile building blocks like this compound in academic and industrial research is set to continue.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-iodo-1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPMQXOVTMABLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305241 | |

| Record name | 5-Iodo-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25245-29-8 | |

| Record name | 25245-29-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Iodo-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-1,2,3-trimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Iodo 1,2,3 Trimethoxybenzene

Regioselective Iodination Strategies

The introduction of an iodine atom at the C5 position of the 1,2,3-trimethoxybenzene (B147658) ring requires precise control to achieve high regioselectivity. Several methods have been developed to this end, employing various iodinating agents and reaction conditions.

Direct Iodination of 1,2,3-Trimethoxybenzene Precursors

Direct iodination of 1,2,3-trimethoxybenzene can be achieved using molecular iodine in the presence of an oxidizing agent. For instance, the combination of mercury(II) oxide and iodine in dichloromethane (B109758) has been shown to be an effective method for the iodination of alkoxy-substituted benzenes. mdma.ch This method proceeds in an electrophilic manner, with the reactivity of the substrate being dependent on the electron density of the aromatic ring. mdma.ch Highly activated systems like 1,3,5-trimethoxybenzene (B48636) react rapidly, while less activated substrates require longer reaction times. mdma.ch

Utility of N-Iodosuccinimide (NIS) in Iodination Protocols

N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of aromatic compounds under mild conditions. mdma.cherowid.orgwikipedia.org The regioselectivity of NIS iodination is influenced by both electronic and steric factors, generally favoring iodination at the most electron-rich and sterically accessible position. mdma.ch For many methoxy-substituted benzenes, this results in para-iodination. mdma.cherowid.org The polarity of the solvent plays a crucial role, with more polar solvents like acetonitrile (B52724) facilitating a more efficient reaction compared to nonpolar solvents like carbon tetrachloride. mdma.ch

A representative procedure for the iodination of an aromatic compound using NIS involves dissolving the substrate in acetonitrile, adding NIS, and stirring the mixture at an appropriate temperature. erowid.org The reaction is then worked up by evaporating the solvent, adding ether, and washing with aqueous sodium bisulfite solution and water. erowid.org

Trifluoroacetic Acid (TFA) Promoted Iodination Reactions

The reactivity of NIS can be significantly enhanced by the addition of a catalytic amount of a strong acid like trifluoroacetic acid (TFA). organic-chemistry.orgresearchgate.net TFA is a strong organic acid with the chemical formula CF3CO2H. ebi.ac.uk The combination of NIS and catalytic TFA allows for the regioselective iodination of various methoxy- and methyl-substituted aromatic compounds in excellent yields under mild conditions and with short reaction times. organic-chemistry.orgresearchgate.net For less reactive substrates, using TFA as the solvent can be an effective strategy. researchgate.net

Metal-Mediated and Organometallic Synthetic Routes

Organometallic complexes provide an alternative and highly regioselective pathway for the functionalization of aromatic rings. The coordination of an arene to a metal center, such as chromium tricarbonyl, alters the reactivity of the aromatic ring, facilitating reactions that are otherwise difficult to achieve. erowid.org

Tricarbonyl(η6-1,2,3-trimethoxybenzene)chromium Complex as a Precursor

The complexation of 1,2,3-trimethoxybenzene with a tricarbonylchromium group enhances the acidity of the ring protons and allows for regioselective deprotonation. erowid.orgresearchgate.net These chromium complexes are typically prepared by heating the arene with hexacarbonylchromium in a high-boiling solvent mixture. nih.gov

| Arene | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Glycosides with Phenyl or Benzyl Aglycons | Cr(CO)6, di-n-butylether/THF, 140 °C | Medium | nih.gov |

Regioselective Deprotonation and Subsequent Iodination at C5

The regioselectivity of the deprotonation of the tricarbonyl(η6-1,2,3-trimethoxybenzene)chromium complex is highly dependent on the base used. researchgate.netresearchgate.net While n-butyllithium tends to deprotonate at the C4 position, the use of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) leads to highly regioselective deprotonation at the C5 position. erowid.orgresearchgate.netresearchgate.net Trapping the resulting lithiated species with iodine affords the desired tricarbonyl(η6-5-iodo-1,2,3-trimethoxybenzene)chromium complex in good yield. erowid.orgresearchgate.net This complex serves as a useful synthon for the preparation of 5-substituted 1,2,3-trimethoxybenzene derivatives. erowid.orgresearchgate.netmdma.ch

| Base | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|

| LiTMP | Iodine | Tricarbonyl(η6-5-iodo-1,2,3-trimethoxybenzene)chromium | 65% | erowid.org |

Chemical Reactivity and Mechanistic Investigations of 5 Iodo 1,2,3 Trimethoxybenzene

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations that utilize a metal catalyst to join two different molecular fragments. For 5-Iodo-1,2,3-trimethoxybenzene, the carbon-iodine bond is the reactive site, which can undergo oxidative addition to a low-valent metal catalyst, initiating the catalytic cycle.

Palladium catalysts are extensively used for their efficiency and functional group tolerance in forming new carbon-carbon bonds. Aryl iodides, including this compound, are particularly reactive substrates in these transformations.

The Suzuki-Miyaura coupling is a versatile method for synthesizing biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov While aryl iodides are highly reactive partners in this reaction, specific studies detailing the coupling of this compound with a broad range of arylboronic acids are not extensively documented in the surveyed literature. nih.govresearchgate.net The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. researchgate.net The electronic nature of the substituents on both coupling partners can influence reaction efficiency.

The Negishi cross-coupling reaction pairs organic halides with organozinc compounds, catalyzed by nickel or palladium complexes, to form carbon-carbon bonds. organic-chemistry.orgorgsyn.org This reaction is known for its broad scope and the high reactivity of organozinc reagents. organic-chemistry.org Aryl iodides are common electrophilic partners in this reaction. researchgate.netuni-muenchen.de However, specific examples detailing the substrate scope and yields for the Negishi coupling of this compound with various zincated species are not available in the provided search results. The reaction mechanism is similar to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, transmetalation with the organozinc reagent, and reductive elimination.

The intramolecular Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene that is part of the same molecule, leading to the formation of cyclic compounds. wikipedia.orgchim.it This reaction is a powerful tool for constructing carbocyclic and heterocyclic systems. wikipedia.orgprinceton.edu For this compound to participate in such a reaction, it would need to be derivatized with a tether containing an alkene moiety. The reaction typically proceeds via oxidative addition of the C-I bond to Pd(0), followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to form the cyclic product. wikipedia.org No specific instances or detailed studies of intramolecular Heck reactions starting from derivatives of this compound were found in the surveyed literature. researchgate.netresearchgate.net

Copper-catalyzed reactions offer a cost-effective alternative to palladium for certain cross-coupling transformations, particularly for the formation of carbon-heteroatom bonds.

The formation of aryl thioethers through the coupling of aryl iodides and thiols is a significant transformation in medicinal and materials chemistry. Copper-based catalysts are particularly effective for this C-S bond formation. uu.nlresearchgate.net Ligand-free systems using copper(I) iodide (CuI) as the catalyst have been developed, demonstrating high yields and broad functional group tolerance under relatively mild conditions. organic-chemistry.orguu.nl These protocols are generally applicable to a wide range of aryl iodides and substituted thiols. nih.gov

In a study focused on the derivatization of a molecule containing the 3,4,5-trimethoxyphenyl moiety, a copper-catalyzed C-S coupling was employed. The optimized conditions involved using CuI as the catalyst and N,N'-dimethylethylenediamine (DMEDA) as a ligand to couple various substituted aryl iodides with a heterocyclic thiol. jcsp.org.pk This work highlights the utility of copper catalysis for C-S bond formation on complex molecules bearing the trimethoxyphenyl group. jcsp.org.pk The general protocol for such reactions often involves heating the aryl iodide, thiol, a copper(I) source, and a base in a suitable solvent. uu.nlresearchgate.net

| Parameter | Condition |

|---|---|

| Catalyst | Copper(I) Iodide (CuI) |

| Ligand | N,N'-Dimethylethylenediamine (DMEDA) |

| Reactants | Hetero-aryl thiol and substituted aryl iodides |

| Result | Coupled products in excellent yields with good functional group tolerance |

Copper-Catalyzed Coupling Reactions

Substitution and Functionalization Reactions

The transformation of aryl halides into sulfones is a significant functionalization reaction in organic synthesis. For this compound, this can be envisioned through established methodologies for sulfone synthesis from aryl precursors. One prominent strategy involves the use of a sulfur dioxide surrogate, such as DABCO-bis(sulfur dioxide) (DABSO). nih.govnih.gov In a multi-component reaction, an organometallic intermediate derived from the aryl iodide could react with the SO2 source, followed by reaction with an electrophile to yield the desired sulfone. nih.gov

Another general pathway is the oxidation of a corresponding sulfide or thiol. organic-chemistry.org This would involve an initial substitution of the iodine atom with a thiol-containing group, followed by oxidation using reagents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) to form the sulfone. organic-chemistry.org The choice of oxidant and catalyst can allow for selective oxidation to either sulfoxides or sulfones. organic-chemistry.org

Table 1: Hypothetical Oxidative Transformation to a Sulfone

| Reactant | Reagent(s) | Plausible Product |

|---|

Hydrodehalogenation Studies

Hydrodehalogenation (HDH) is a reductive process that replaces a halogen atom with a hydrogen atom, effectively converting organohalides into their non-halogenated counterparts. nih.gov This is a crucial reaction for both organic synthesis and the detoxification of halogenated aromatic compounds. mdpi.com

Heterogeneous catalysis is often preferred for HDH reactions due to the ease of catalyst separation and recovery. The process typically involves reacting the halogenated substrate with a hydrogen source, such as molecular hydrogen (H₂), in the presence of a solid-supported metal catalyst. nih.govmdpi.com

While precious metals like palladium are highly effective for HDH, there is significant interest in developing catalysts based on more abundant and less expensive metals like nickel. mdpi.com Nickel-based catalysts provide an attractive and cost-effective alternative for the hydrodehalogenation of aryl halides. researchgate.net

Recent research has demonstrated the efficacy of nickel nanoparticles supported on materials like titania (TiO₂) for the hydrodehalogenation of a wide range of substrates bearing C-I, C-Br, and C-Cl bonds. nih.gov These catalysts are noted for being a safer alternative to pyrophoric options like Raney-nickel. nih.gov For this compound, such a system would facilitate the cleavage of the carbon-iodine bond and its replacement with a hydrogen atom, yielding 1,2,3-trimethoxybenzene (B147658).

Table 2: Nickel-Catalyzed Hydrodehalogenation

| Substrate | Catalyst System | Hydrogen Source | Product |

|---|---|---|---|

| This compound | Nickel nanoparticles on a solid support (e.g., Ni@TiO₂) | Molecular Hydrogen (H₂) | 1,2,3-trimethoxybenzene |

Heterogeneous Catalysis for Hydrodehalogenation

Advanced Reaction Systems

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.gov This methodology can be applied to the reductive dehalogenation of aryl halides. beilstein-journals.org In a typical cycle, a photocatalyst, upon excitation by light, engages in a single-electron transfer (SET) with the aryl halide. This forms a radical anion that fragments, cleaving the carbon-halogen bond to produce an aryl radical, which then proceeds to form the final product. beilstein-journals.org

The application of such reactions in biological environments is an emerging area of interest. The related compound, 1,3,5-trimethoxybenzene (B48636), has been used as an internal standard in ¹H NMR studies to quantify reaction yields for photoredox-catalyzed transformations carried out in complex biological media, including HeLa cell lysates and whole cell suspensions. acs.org The stability and compatibility of the trimethoxybenzene scaffold in these environments suggest the potential for developing photoredox reactions, such as the deiodination of this compound, that could operate within a cellular context. acs.org

Table 3: Components for a Photoredox Dehalogenation System

| Component | Function | Example |

|---|---|---|

| Substrate | Aryl halide to be reduced | This compound |

| Photocatalyst | Absorbs light and initiates electron transfer | Ruthenium or Iridium complexes, Organic Dyes |

| Electron Donor | Regenerates the photocatalyst | Amine (e.g., DIPEA) |

| Light Source | Excites the photocatalyst | Blue LEDs |

| Solvent System | Medium for reaction | DMSO, DMF/Water mixtures |

Atom Transfer Radical Additions (ATRA) and Atom Transfer Radical Cyclizations (ATRC)

Atom Transfer Radical Addition (ATRA) and its intramolecular variant, Atom Transfer Radical Cyclization (ATRC), are powerful synthetic methods for the formation of carbon-carbon and carbon-halogen bonds. These reactions typically involve a transition metal catalyst or a radical initiator to generate a radical species from an organic halide, which then adds to a multiple bond. The resulting radical intermediate is subsequently trapped by a halogen atom from the catalyst or another halogen source.

A comprehensive review of the scientific literature reveals a notable absence of studies specifically detailing the participation of this compound in Atom Transfer Radical Addition (ATRA) or Atom Transfer Radical Cyclization (ATRC) reactions. While this specific compound is utilized as an intermediate in organic synthesis, its reactivity and mechanistic profile within the context of ATRA and ATRC have not been explicitly investigated or reported.

However, the general reactivity of aryl iodides in such radical transformations provides a basis for understanding the potential behavior of this compound. Aryl iodides are known to be effective precursors for generating aryl radicals under various conditions, including photochemically-induced reactions. For instance, light-induced intramolecular iodine-atom transfer radical additions have been reported for other aryl iodide systems, leading to the formation of iodine-substituted fluorene derivatives. acs.orgnih.govacs.org In these reactions, a photosensitizer facilitates the homolytic cleavage of the carbon-iodine bond to generate an aryl radical, which then undergoes intramolecular cyclization. acs.orgacs.org

The mechanism of such transformations can be influenced by several factors, including the nature of the radical initiator, the solvent, and the specific substituents on the aromatic ring. Mechanistic studies on related systems have explored the competition between radical pathways and polar, heterolytic pathways. acs.org Furthermore, the oxidative addition of aryl iodides to low-valent metal complexes is a key step in many catalytic cycles relevant to radical reactions. nih.gov The rate and mechanism of this oxidative addition can be influenced by the electronic and steric properties of the aryl iodide and the supporting ligands on the metal center. nih.gov

Given the established reactivity of aryl iodides in radical processes, it is plausible that this compound could serve as a precursor for the corresponding 3,4,5-trimethoxyphenyl radical. This radical could, in principle, participate in intermolecular addition reactions (ATRA) with suitable radical acceptors or undergo intramolecular cyclization (ATRC) if an appropriate unsaturated moiety were present elsewhere in the molecule. The electron-donating nature of the three methoxy (B1213986) groups on the benzene (B151609) ring would likely influence the stability and reactivity of the aryl radical intermediate.

While no specific data tables or detailed research findings for this compound in ATRA and ATRC are available, the following table provides a general overview of conditions that have been successfully employed for ATRA/ATRC reactions of other aryl iodides, which could serve as a starting point for investigating the reactivity of the title compound.

| Catalyst / Initiator | Radical Precursor | Radical Acceptor | Product Type | Reference |

| Thioxanthone derivative (Photosensitizer) | Aryl Iodide | Alkyne (intramolecular) | Iodine-substituted fluorene derivative | acs.orgnih.govacs.org |

| Ni(BPP) complexes | Aryl Iodide | - | Oxidative addition product | nih.gov |

Table 1: General Conditions for ATRA/ATRC of Aryl Iodides

Further research is required to explore and characterize the behavior of this compound in Atom Transfer Radical Addition and Cyclization reactions. Such studies would be valuable in expanding the synthetic utility of this readily available chemical intermediate.

Applications of 5 Iodo 1,2,3 Trimethoxybenzene in Complex Molecule Synthesis

Building Block in Pharmaceutical Syntheses

In the field of pharmaceutical chemistry, 5-Iodo-1,2,3-trimethoxybenzene serves as a crucial starting material or intermediate. fishersci.comthermofisher.com The 1,2,3-trimethoxybenzene (B147658) moiety is a structural feature found in a variety of biologically active compounds. This reagent allows for the efficient introduction of this functional group into larger, more complex molecular architectures. The presence of the iodine atom facilitates carbon-carbon and carbon-heteroatom bond formation, which are fundamental processes in the construction of novel drug candidates.

As an intermediate, this compound is used in multi-step syntheses targeting new therapeutic agents. fishersci.com Its utility lies in its ability to participate in reactions such as Suzuki, Sonogashira, and Heck couplings, which are powerful methods for creating the complex scaffolds of modern pharmaceuticals. By leveraging the reactivity of the carbon-iodine bond, medicinal chemists can assemble intricate molecules designed to interact with specific biological targets.

Intermediate in Agrochemical Production

Similar to its role in pharmaceuticals, this compound functions as an intermediate in the synthesis of potential agrochemicals. The trimethoxyphenyl group can be found in molecules designed for crop protection and management. The compound's status as a readily available building block allows for the systematic modification and optimization of lead compounds during the research and development phase of new agrochemical products.

Role in Specialty Chemical Manufacturing, including Dyes and Pigments

The structural features of this compound also make it a candidate for use in the synthesis of specialty chemicals. In the manufacturing of dyes and pigments, substituted aromatic rings are fundamental chromophores. The electron-donating nature of the methoxy (B1213986) groups can influence the color and stability of a dye molecule. The iodo-group provides a convenient attachment point for conjugating the benzene (B151609) ring to other parts of a dye structure, potentially leading to materials with specific and desirable optical properties.

Synthesis of Natural Product Analogues

The total synthesis of natural products and their analogues is a significant area of organic chemistry, often aimed at creating compounds with enhanced or novel biological activities. This compound is employed as a key precursor in the creation of analogues of naturally occurring molecules.

A notable application of this compound is in the synthesis of derivatives related to mescaline. Research has shown that a chromium complex of 1,2,3-trimethoxybenzene can be iodinated at the C5 position to yield a 5-iodo complex. This complex is described as a valuable synthon for preparing 1,2,3-trimethoxy-5-substituted derivatives, which are direct precursors to mescaline and its analogues. This pathway highlights its utility in accessing the core structure of this class of psychoactive alkaloids.

Scaffold for Biologically Active Compounds

Beyond its role as a reactive intermediate, the 1,2,3-trimethoxybenzene core of the molecule can serve as a central scaffold upon which new biologically active compounds are built. In this context, the initial structure is retained in the final product, and the iodine atom is used to introduce diversity by adding various substituents. This approach is common in drug discovery, where a library of compounds based on a common scaffold is synthesized to explore structure-activity relationships (SAR) and identify candidates with optimal potency and selectivity for a given biological target.

Combretastatin (B1194345) A-4 Analogues and Hybrids

Combretastatin A-4 (CA-4), a natural product isolated from the African bushwillow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization. Its structure features a cis-stilbene core with a 3,4,5-trimethoxyphenyl "A" ring and a 3-hydroxy-4-methoxyphenyl "B" ring. The 3,4,5-trimethoxy substitution on ring A is crucial for its biological activity. This compound is a key precursor for introducing this essential A-ring via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These methods offer a convergent and efficient route to novel CA-4 analogues and hybrids where the core structure is modified to enhance stability, solubility, or potency. nih.govnih.gov

In a common synthetic strategy, the stilbene bridge of CA-4 analogues is constructed by coupling this compound with a suitable partner containing the B-ring precursor. For instance, a Suzuki cross-coupling reaction can be employed to form a carbon-carbon bond between the iodinated trimethoxybenzene and a vinyl boronic ester, which already contains the desired B-ring and the double bond with the correct cis-stereochemistry. nih.gov This approach allows for modular synthesis, where different B-ring analogues can be readily coupled to the constant 3,4,5-trimethoxyphenyl moiety.

Similarly, hybrid molecules incorporating the 3,4,5-trimethoxyphenyl group into different scaffolds have been synthesized using palladium-catalyzed methods. For example, hybrids of CA-4 and 2,3-diphenyl-2H-indazole were designed to create novel cytotoxic agents. The synthesis of these hybrids involves coupling a boronic acid derivative of one heterocyclic component with a halogenated partner of the other, where this compound can serve as the source of the key trimethoxyphenyl group. nih.govresearchgate.net

| Coupling Reaction | Reactants | Catalyst System | Product Type | Ref. |

| Suzuki Coupling | This compound, Vinylboronic ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | cis-Stilbene CA-4 Analogue | nih.gov |

| Suzuki Coupling | 3,4,5-trimethoxyphenylboronic acid, Bromo-indazole derivative | Pd catalyst, Base | Indazole-CA-4 Hybrid | nih.gov |

| Negishi Coupling | Iodo-furan derivative, 3,4,5-trimethoxyphenylzinc chloride | Pd catalyst | Furan-based CA-4 Analogue | researchgate.net |

Heterocyclic Compounds, including 1,2,3-Triazole-Fused Systems

The 1,2,3-triazole ring is a valuable scaffold in medicinal chemistry, often used as a bioisostere for amide bonds. This compound is instrumental in synthesizing complex heterocyclic systems where the trimethoxyphenyl group is appended to or integrated within a triazole framework. The synthesis often proceeds by first incorporating the trimethoxyphenyl moiety into a molecule containing either an azide or a terminal alkyne. This precursor then undergoes a cycloaddition reaction to form a triazole ring.

A powerful strategy for building complex, fused heterocyclic systems involves the use of 5-iodotriazoles as key intermediates. nih.govrsc.org In this approach, a 5-iodo-1,2,3-triazole is first synthesized via a copper-catalyzed cycloaddition. This iodotriazole then serves as a versatile substrate for subsequent intramolecular palladium-catalyzed reactions, such as direct arylation or Heck-type cyclizations, to generate polycyclic frameworks containing a fused 1,2,3-triazole. nih.gov

Furthermore, the iodine atom on the triazole ring, introduced via precursors derived from compounds like this compound, can be used in further functionalization steps. For example, Sonogashira cross-coupling reactions can be performed on 5-iodo-1,2,3-triazoles to attach various alkynyl groups, expanding molecular diversity. researchgate.netnih.gov This multicomponent approach allows for the rapid assembly of complex, biologically relevant molecules under mild conditions. researchgate.net

| Reaction Sequence | Key Intermediate | Subsequent Reaction | Product Type | Ref. |

| 1. Cu-catalyzed cycloaddition2. Intramolecular Pd-catalyzed cyclization | 5-Iodo-1,2,3-triazole derivative | Direct Arylation or Heck Reaction | Fused 1,2,3-Triazole Heterocycle | nih.govnih.gov |

| 1. Multicomponent synthesis2. Sonogashira coupling | 5-Iodo-1,2,3-triazole | Pd/Cu-catalyzed C-C coupling | 1,4,5-Trisubstituted 1,2,3-triazole | researchgate.net |

Diarylated Pyrrole Derivatives

Pyrroles are fundamental heterocyclic structures found in numerous natural products and pharmaceuticals. The synthesis of highly substituted pyrroles, particularly those bearing multiple aryl groups, is of significant interest. This compound is an ideal starting material for introducing the 3,4,5-trimethoxyphenyl substituent onto a pyrrole ring through palladium-catalyzed multicomponent reactions. nih.gov

A notable example is a four-component synthesis that constructs the pyrrole ring in a single operation from an aryl iodide, an imine, carbon monoxide, and an alkyne. nih.govresearchgate.net In this process, this compound serves as the aryl iodide component. The reaction proceeds through a tandem catalytic cycle involving the formation of a Münchnone (a 1,3-dipolar mesoionic compound) in situ, which then undergoes a 1,3-dipolar cycloaddition with the alkyne to generate the highly substituted pyrrole ring. This modular approach allows for the creation of diverse libraries of pyrrole derivatives by simply varying the four starting components. nih.gov The use of this compound in this reaction directly installs the biologically important trimethoxyphenyl group at one of the positions on the pyrrole core.

| Reaction Type | Reactants | Catalyst System | Product | Ref. |

| Four-component reaction | This compound, Imine, Carbon Monoxide, Alkyne | Pd(P(t)Bu₃)₂ / Bu₄NCl | Polysubstituted Pyrrole | nih.govresearchgate.net |

Derivatization and Structure Activity Relationship Sar Studies of 5 Iodo 1,2,3 Trimethoxybenzene Analogues

Design and Synthesis of Novel Analogues

The strategic modification of 5-iodo-1,2,3-trimethoxybenzene has led to the development of several classes of compounds with potential therapeutic applications. These modifications often involve the introduction of different bridging units and functional groups to explore the structure-activity relationships.

Sulfur-Bridged Combretastatin (B1194345) Analogues as Bioisosteric Replacements

Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization. nih.gov A significant area of research has been the replacement of the olefinic bridge in CA-4 with other functionalities to improve its pharmacological profile. Sulfur-containing bridges have been investigated as bioisosteric replacements. scielo.brnih.gov

The synthesis of sulfur-bridged analogues often involves the coupling of this compound with various substituted thiols. scielo.brscielo.br For instance, a coupling reaction catalyzed by a neocuproine-copper(I) complex has been utilized to link the trimethoxyphenyl moiety to a second aromatic ring via a thioether bridge. scielo.brscielo.br These thioether analogues can be further oxidized to the corresponding sulfoxides and sulfones using reagents like meta-chloroperoxybenzoic acid (m-CPBA). scielo.brscielo.br

One study detailed the synthesis of nine CA-4 analogues where a sulfur atom bridges the A and B rings. scielo.br The synthetic route commenced with the permethylation of pyrogallol (B1678534) to yield 1,2,3-trimethoxybenzene (B147658), which was subsequently iodinated to produce this compound. scielo.br This intermediate was then coupled with substituted thiols. scielo.br

Nitrocombretastatins Synthesis

Nitrocombretastatins represent another class of combretastatin analogues where a nitro group is incorporated into the structure. The synthesis of (E)- and (Z)-5-(4-methoxy-3-nitrostyryl)-1,2,3-trimethoxybenzene has been reported, highlighting the chemical versatility of the trimethoxybenzene core in generating geometric isomers with potential cytotoxic properties. dntb.gov.uaresearchgate.neteuropa.euconnectedpapers.comuni-sofia.bg

Gallic Acid Derivatives with Trimethoxybenzene Moieties

Gallic acid, a naturally occurring phenolic acid, has been used as a scaffold to develop new therapeutic agents. globalresearchonline.netmdpi.com Its derivatives, particularly those incorporating the 3,4,5-trimethoxybenzene moiety found in this compound, have been synthesized and evaluated for various biological activities. globalresearchonline.netmdpi.comnih.gov The synthesis of these derivatives can involve coupling reactions between activated gallic acid and amines or other nucleophiles, often after protecting the hydroxyl groups as methyl ethers to form the trimethoxybenzoyl group. nih.gov For example, 3,4,5-trimethoxybenzoic acid can be activated with coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) to facilitate amide bond formation. nih.gov

Biological Evaluation of this compound Analogues

The synthesized analogues of this compound have been subjected to various biological assays to determine their efficacy and to understand their structure-activity relationships.

Antitubulin Activity Assays

A primary target for many of the synthesized analogues is the protein tubulin. nih.gov The ability of these compounds to inhibit tubulin polymerization is a key indicator of their potential as anticancer agents. semanticscholar.org

In a study of sulfur-bridged combretastatin analogues, the antitubulin activity was assessed using electrophoretically homogenous bovine brain tubulin. scielo.br The results indicated that the position of the sulfur bridge is critical for activity. scielo.br Among the nine synthesized compounds, only 1,2,3-trimethoxy-4-[(4-methoxyphenyl)thio]benzene showed activity, while the other analogues were inactive. scielo.brscielo.br This suggests that specific structural arrangements are necessary for effective interaction with the tubulin protein. Further studies on diaryl disulfides and diaryl thiosulfonates, which are structurally similar to CA-4, found that thiosulfonates were generally more potent inhibitors of tubulin polymerization than disulfides. nih.gov

Table 1: Antitubulin Activity of Selected Combretastatin Analogues

| Compound | Type | IC₅₀ (µM) for Tubulin Polymerization |

|---|---|---|

| Combretastatin A-4 (CA-4) | Stilbene | 1.3 nih.gov |

| 2g | Diaryl disulfide | 1.2 nih.gov |

| 3c | Diaryl thiosulfonate | 1.2 nih.gov |

| 3f | Diaryl thiosulfonate | 9.1 nih.gov |

| 1,2,3-trimethoxy-4-[(4-methoxyphenyl)thio]benzene | Thioether | Active scielo.br |

This table is for illustrative purposes and includes data from referenced studies.

Leishmanicidal Efficacy Studies

Leishmaniasis is a parasitic disease for which new treatments are needed. nih.gov Analogues derived from this compound have also been evaluated for their activity against Leishmania species. scielo.br

In the same study that evaluated antitubulin activity, the sulfur-bridged analogues were tested against promastigote forms of Leishmania braziliensis. scielo.br The highest leishmanicidal activity was observed for 1,2,3-trimethoxy-4-(phenylthio)benzene and 1,2,3-trimethoxy-4-[(4-methoxyphenyl)sulfinyl]benzene. scielo.brscielo.br This indicates that the structural features conferring leishmanicidal activity may differ from those required for antitubulin effects.

Table 2: Leishmanicidal Activity of Selected Sulfur-Bridged Analogues

| Compound | Chemical Name | Activity against L. braziliensis |

|---|---|---|

| 10 | 1,2,3-trimethoxy-4-(phenylthio)benzene | Highest activity scielo.br |

| 15 | 1,2,3-trimethoxy-4-[(4-methoxyphenyl)sulfinyl]benzene | Highest activity scielo.br |

This table is for illustrative purposes and includes data from the referenced study.

Anticancer and General Cytotoxicity Screening

Derivatives synthesized from this compound or its close structural analogues have been extensively evaluated for their potential as anticancer agents. The trimethoxyphenyl moiety is a well-known pharmacophore that mimics the A-ring of colchicine (B1669291), a potent microtubule-destabilizing agent.

Research has focused on creating combretastatin A-4 (CA-4) analogues, which are known for their antimitotic activity. For instance, a series of 1,1-diaryl vinyl-sulfones were synthesized using ((E)-5-(1-iodo-2-tosylvinyl)-1,2,3-trimethoxybenzene) as a key intermediate. nih.gov This intermediate is derived from 5-ethynyl-1,2,3-trimethoxybenzene, which itself can be prepared from this compound. nih.gov The resulting sulfone compounds were tested against a panel of human cancer cell lines, demonstrating moderate to good antiproliferative activity. nih.gov Notably, the cytotoxicity of these compounds was found to be more pronounced against A549 (lung cancer) and IMR-32 (neuroblastoma) cell lines. nih.gov All synthesized compounds were significantly less toxic to normal human embryonic kidney cells (HEK-293). nih.gov

In another study, combretastatin sulfonyl compounds derived from a similar iodinated trimethoxybenzene precursor were tested on the DU-145 prostate cancer cell line. researchgate.net The results indicated that these derivatives effectively inhibit cell growth. researchgate.net

Furthermore, hybrid molecules incorporating the trimethoxybenzene scaffold have shown promise. A series of thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrids were synthesized and evaluated. nih.gov Several of these compounds exhibited significant anticancer activity against melanoma (A2058) and breast cancer (MCF-7) cell lines. nih.gov Compound 7b in the study, featuring a non-substituted phenyl group on the thiazole (B1198619) ring, was the most active against the A2058 melanoma cell line. nih.gov

The following table summarizes the cytotoxic activities of selected derivatives.

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀ in µM) | Source |

| 1,1-Diaryl Vinyl-Sulfones | |||

| Analogue 4g | A549 (Lung) | 4.10 | nih.gov |

| Analogue 4i | IMR-32 (Neuroblastoma) | 4.90 | nih.gov |

| Analogue 4j | HeLa (Cervical) | 8.39 | nih.gov |

| Analogue 4m | MDA-MB-231 (Breast) | 10.12 | nih.gov |

| Thiazolidine-2,4-dione Hybrids | |||

| Analogue 7b | A2058 (Melanoma) | 3.5 ± 1.1 | nih.gov |

| Analogue 7c | A2058 (Melanoma) | 4.8 ± 1.0 | nih.gov |

| Analogue 7b | MCF-7 (Breast) | 17.9 ± 1.1 | nih.gov |

Antibacterial Potential Investigations

The structural motifs derived from this compound have also been explored for their antibacterial properties. The incorporation of an iodinated aromatic ring into larger molecular structures has been shown to enhance antimicrobial activity in some cases.

In a study focused on synthesizing derivatives of the natural product eurotiumide A, an iodo-derivative was created where the natural prenyl side chain was replaced with an iodine atom on the aromatic ring. nih.gov This iodo-derivative exhibited more potent antimicrobial activity against methicillin-susceptible Staphylococcus aureus (MSSA) and Porphyromonas gingivalis than the parent natural product. nih.gov However, its activity against methicillin-resistant Staphylococcus aureus (MRSA) was not significant, highlighting a specificity in its action. nih.gov

Another area of investigation involves benzo[b]furan chalcone (B49325) derivatives, which can be synthesized using precursors like 1,3,5-trimethoxybenzene (B48636). researchgate.net A library of these chalcones was screened for antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net The results indicated that several of these compounds displayed good to excellent antibacterial properties, with some being equipotent to the standard drug, Norfloxacin. researchgate.net

The table below details the antibacterial findings for these classes of compounds.

| Compound Class/Derivative | Target Bacteria | Activity | Source |

| Eurotiumide A Iodo-Derivative | S. aureus (MSSA) | IC₅₀ = 9.0 µM | nih.gov |

| P. gingivalis | More potent than parent compound | nih.gov | |

| S. aureus (MRSA) | Not significant | nih.gov | |

| Benzo[b]furan Chalcones | E. coli, P. aeruginosa | Excellent to equipotent (for some derivatives) | researchgate.net |

| S. aureus, S. pyogenes | Excellent to equipotent (for some derivatives) | researchgate.net |

Mechanistic Insights into Biological Activity

The biological activities of this compound derivatives are attributed to several distinct mechanisms of action, largely dependent on the final molecular structure.

A primary mechanism for anticancer derivatives is the inhibition of tubulin polymerization . Many synthetic analogues are designed to mimic combretastatin A-4, which binds to the colchicine-binding site on β-tubulin. nih.govresearchgate.net This interaction disrupts the formation of microtubules, which are essential for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net Molecular docking studies have confirmed that 1,1-diaryl vinyl-sulfone derivatives have a high binding affinity for the β-tubulin protein. nih.gov

Another identified mechanism is the induction of apoptosis through pathways independent of or downstream from tubulin inhibition. For example, certain benzo[b]furan derivatives have been shown to cause a significant increase in caspase-3 activation, a key executioner enzyme in the apoptotic cascade. mdpi.com

Furthermore, some hybrid molecules exert their anticancer effects by inhibiting topoisomerases . Thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrids have been identified as inhibitors of human topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription. nih.gov

Computational Chemistry and Theoretical Studies of 5 Iodo 1,2,3 Trimethoxybenzene and Its Reactions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of 5-Iodo-1,2,3-trimethoxybenzene. uotechnology.edu.iqbenthamdirect.com These methods allow for the determination of key molecular descriptors that govern the compound's behavior in chemical reactions.

DFT calculations can also generate electron density maps and electrostatic potential (ESP) surfaces. These visualizations highlight the distribution of charge within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For iodinated aromatic compounds, the area around the iodine atom is of particular interest, as it can participate in halogen bonding and other significant interactions. gdut.edu.cnsemanticscholar.org The reliability of these calculations is often validated by comparing predicted data, such as NMR chemical shifts, with experimental values. For instance, the GIAO (Gauge-Independent Atomic Orbital) method within DFT has been successfully used to confirm the structure of synthesized iodinated aromatic molecules by matching calculated and experimental NMR spectra. benthamdirect.com

Table 1: Calculated Electronic Properties of Substituted Aromatic Compounds Note: This table is illustrative and presents typical data obtained from DFT calculations for substituted benzenes. Specific values for this compound would require dedicated computational studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzene (B151609) | -6.75 | -1.15 | 5.60 |

| 1,3,5-Trimethoxybenzene (B48636) | -5.98 | -0.85 | 5.13 |

| Iodobenzene | -6.60 | -1.50 | 5.10 |

| Nitrobenzene | -7.45 | -2.80 | 4.65 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for mapping out the intricate pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can construct detailed energy profiles that reveal the step-by-step mechanism of a reaction and identify the rate-determining step. acs.org

For instance, the iodination of aromatic compounds, a fundamental reaction class, has been scrutinized using DFT calculations. wiley.com These studies can compare different potential iodinating agents and reaction pathways, determining which are energetically most favorable. For example, calculations have shown that species like H₂OI⁺ can act as potent iodinating agents with significantly lower activation energy barriers compared to molecular iodine or hypoiodous acid alone. gdut.edu.cn This type of insight is crucial for optimizing reaction conditions and understanding the formation of iodinated byproducts in various chemical processes. gdut.edu.cn

Furthermore, computational studies have been essential in understanding the mechanisms of metal-catalyzed cross-coupling reactions, where aryl iodides like this compound are common substrates. DFT calculations can model the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. researchgate.net In hypervalent iodine chemistry, computational modeling has been used to investigate the cyclization of N-alkenylamides catalyzed by iodoarenes. acs.org These studies have revealed that the rate of cyclization correlates with the oxidation potential of the iodoarene precatalyst and that the rate-limiting step is the cyclization of the substrate itself. acs.org Such detailed mechanistic understanding, derived from computational modeling, is invaluable for designing more efficient and selective catalysts and synthetic routes.

Molecular Modeling and Simulation of Compound Interactions

Molecular modeling and simulations are used to study how this compound interacts with other molecules, including solvents, catalysts, or biological macromolecules. These methods range from molecular docking, which predicts the preferred orientation of one molecule when bound to a second, to molecular dynamics (MD) simulations, which track the movements of atoms and molecules over time.

In the context of medicinal chemistry, derivatives of trimethoxybenzene have been studied for their interaction with biological targets. For example, computational docking and MD simulations have been used to understand how inhibitors bind to the colchicine (B1669291) site of tubulin. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues, explaining the compound's biological activity and guiding the design of more potent analogs. nih.gov

Molecular modeling also plays a role in materials science. DFT simulations can predict the electronic properties of materials derived from trimethoxybenzene derivatives, while techniques like Grazing-Incidence X-ray Diffraction (GIXD) can be used to correlate the computationally predicted molecular packing with the performance of devices like organic field-effect transistors (OFETs). The ability to model and simulate these intermolecular interactions is key to designing new materials and molecules with desired functional properties.

Solvation Modeling in Complex Reaction Systems

The solvent can have a profound effect on reaction rates and mechanisms. Solvation modeling aims to capture these effects computationally. Two main approaches are used: explicit solvation, where individual solvent molecules are included in the simulation, and implicit (or continuum) solvation, where the solvent is treated as a continuous medium with a defined dielectric constant. gdut.edu.cn

Implicit models, such as the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model), are widely used in quantum chemical calculations to provide a more realistic representation of reaction conditions in solution. gdut.edu.cn These models have been applied to study the iodination mechanisms of aromatic compounds in water, helping to calculate more accurate free energies of activation and reaction. gdut.edu.cnwiley.com

In more complex scenarios, the specific interaction of solvent molecules can be critical. For example, DFT calculations have been used to investigate the solvent-dependent decarboxylation of certain molecules, showing that the stability of a key chemical bond is remarkably dependent on the solvent polarity. acs.org By modeling the reaction in different solvent environments, researchers can understand and predict how changing the solvent can alter the reaction outcome, a critical aspect for process optimization and control in synthetic chemistry.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 5-iodo-1,2,3-trimethoxybenzene?

- Synthesis : A common method involves demethylation of 1,2,3-trimethoxybenzene using trimethylsilyl iodide (TMS-I) in acetonitrile under reflux (72 hours). The reaction is quenched with methanol, followed by extraction with ether and aqueous HCl .

- Characterization : Key techniques include:

- 1H/13C NMR : Peaks at δH 3.86–3.88 (s, OCH3 groups) and δC 56.6–61.1 (methoxy carbons) .

- HRMS : Expected [M+H]+ at m/z 294.09 (C9H11IO3) .

- FTIR : Absorbance at ~1590 cm⁻¹ (aromatic C=C) and ~1127 cm⁻¹ (C-O stretching) .

Advanced Research Questions

Q. How does this compound perform in palladium-catalyzed cross-coupling reactions compared to brominated analogs?

- Reactivity : The iodo substituent enhances oxidative addition efficiency in Pd-catalyzed reactions. For example, coupling with stibines using Pd(PPh3)4 yields 89% product, whereas the bromo analog (5-bromo-1,2,3-trimethoxybenzene) achieves only 70% under identical conditions .

- Mechanistic Insight : The iodine atom’s lower electronegativity and larger atomic radius facilitate faster transmetallation, improving reaction kinetics .

| Substrate | Catalyst | Yield | Conditions |

|---|---|---|---|

| 5-Iodo derivative | Pd(PPh3)4 | 89% | 0.2 mmol, 40°C, 4 h |

| 5-Bromo derivative | Pd(PPh3)4 | 70% | 0.2 mmol, 40°C, 4 h |

Q. What strategies optimize purification of products derived from this compound in complex reactions?

- Chromatography : Use gradient elution (0–80% EtOAc:pentane) to resolve polar byproducts .

- Crystallization : For non-polar derivatives, hexane/EtOAC mixtures yield amorphous solids with >95% purity .

Q. How do electronic effects of the iodo substituent influence regioselectivity in aryl coupling reactions?

- The iodine atom directs electrophilic substitution to the para position due to its +M (mesomeric) effect, stabilizing transition states in cross-couplings. This contrasts with methoxy groups, which exert ortho/para-directing effects via resonance .

Data Contradiction Analysis

Q. Why do yields vary between iodinated and brominated substrates in cross-coupling reactions despite similar conditions?

- Key Factors :

- Leaving Group Ability : Iodine’s lower bond dissociation energy (C-I vs. C-Br) accelerates oxidative addition .

- Catalyst Compatibility : Pd(PPh3)4 may favor iodine due to stronger Pd-I interactions, reducing side reactions .

- Mitigation : Optimize catalyst loading (e.g., 5 mol% Pd) and solvent polarity (e.g., DMF vs. THF) to enhance bromo substrate reactivity .

Methodological Considerations

Q. What analytical techniques are critical for validating intermediates in multi-step syntheses involving this compound?

- Multinuclear NMR : 1H/13C NMR confirms substitution patterns and monitors demethylation/allylation steps .

- HRMS : Essential for verifying molecular ions in complex mixtures (e.g., coupling products with stibines or sulfenates) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Safety and Handling in Research Settings

Q. What precautions are necessary when handling this compound in the laboratory?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。